2-(4-Methylpiperazinomethyl)benzophenone
Overview
Description
2-(4-Methylpiperazinomethyl)benzophenone is an organic compound with the molecular formula C19H22N2O It is a derivative of benzophenone, featuring a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)benzophenone typically involves the following steps:
Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through a Friedel-Crafts acylation reaction. Benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Piperazine Ring: The benzophenone derivative is then reacted with 4-methylpiperazine. This step often requires a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain optimal reaction conditions, such as temperature and pressure, ensuring high yield and purity.
Purification Steps: Post-reaction, the product is purified using techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpiperazinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Benzophenone derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Methylpiperazinomethyl)benzophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential in creating light-sensitive materials and photoinitiators.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazinomethyl)benzophenone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, altering their activity. For instance, it may interact with neurotransmitter receptors in the brain.
Pathways Involved: The compound can modulate signaling pathways, influencing cellular responses such as neurotransmission or metabolic processes.
Comparison with Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.
4-Methylpiperazine: A structural analog, used in the synthesis of various pharmaceuticals.
2-(4-Piperazinomethyl)benzophenone: A closely related compound without the methyl group on the piperazine ring.
Uniqueness: 2-(4-Methylpiperazinomethyl)benzophenone is unique due to the presence of both the benzophenone and methylpiperazine moieties, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-17-9-5-6-10-18(17)19(22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSTDJDKFJEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517353 | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-65-1 | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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